![molecular formula C8H17N3O B1481143 3-Ethyl-4-hydroxypiperidine-1-carboximidamide CAS No. 2097995-05-4](/img/structure/B1481143.png)
3-Ethyl-4-hydroxypiperidine-1-carboximidamide
Overview
Description
3-Ethyl-4-hydroxypiperidine-1-carboximidamide (EHPC) is an organic compound that has a wide range of applications in scientific research. It is a cyclic imidamide derivative of piperidine and is a colorless, odorless solid that is soluble in water and other organic solvents. EHPC has been used in studies of enzymatic reactions, protein-ligand interactions, and other biological processes. Additionally, EHPC has been used in the synthesis of various compounds and as a reagent in organic synthesis.
Scientific Research Applications
1. Application in Metal Extraction
3-Ethyl-4-hydroxypiperidine-1-carboximidamide derivatives have been studied for their effectiveness in metal extraction. For instance, N′-alkyloxypyridinecarboximidamides have demonstrated the ability to efficiently extract copper(II) from chloride solutions, as well as zinc(II) from acidic chloride solutions (Wojciechowska, Wieszczycka, Aksamitowski, & Wojciechowska, 2017).
2. In Peptide Synthesis
This compound has been utilized in the synthesis of peptides. A novel coupling reagent based on this compound was developed for solid phase peptide synthesis, with a focus on reducing racemization during the synthesis process (Robertson, Jiang, & Ramage, 1999).
3. Potential Anticancer Agents
Derivatives of 3-Ethyl-4-hydroxypiperidine-1-carboximidamide have been investigated for their potential as anticancer agents. Research on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which are related compounds, has explored their effects on cell proliferation and survival in cancer models (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
4. In Immunodiagnostic Applications
Research has shown that derivatives of this compound can be used for crosslinking antibodies in immunodiagnostic applications, improving the efficiency and cost-effectiveness of immunoassays (Vashist, 2012).
5. As GABA Agonists and Uptake Inhibitors
Hydroxy- and amino-substituted piperidinecarboxylic acids, related to 3-Ethyl-4-hydroxypiperidine-1-carboximidamide, have been synthesized and evaluated as gamma-aminobutyric acid (GABA) agonists and uptake inhibitors (Jacobsen, Labouta, Schaumburg, Falch, & Krogsgaard‐Larsen, 1982).
Mechanism of Action
3-Ethyl-4-hydroxypiperidine-1-carboximidamide has been identified as an inhibitor of Trypanosoma brucei trypanothione reductase (TR), an enzyme that synthesizes reduced trypanothione, a key molecule for preserving the parasite’s redox balance . The compound binds to TR reversibly and competes with the trypanothione substrate .
Future Directions
properties
IUPAC Name |
3-ethyl-4-hydroxypiperidine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-2-6-5-11(8(9)10)4-3-7(6)12/h6-7,12H,2-5H2,1H3,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQBHAUBHQNTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-hydroxypiperidine-1-carboximidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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